Phenazine,1,2,3,4,4a,5,10,10a-octahydro-(7ci,9ci)
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Overview
Description
Phenazine,1,2,3,4,4a,5,10,10a-octahydro-(7ci,9ci) is a chemical compound with the molecular formula C12H16N2 and a molecular weight of 188.26884 g/mol . It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound is known for its unique structure, which includes multiple hydrogenated rings, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenazine,1,2,3,4,4a,5,10,10a-octahydro-(7ci,9ci) typically involves the hydrogenation of phenazine under specific conditions. The process requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the phenazine rings .
Industrial Production Methods
In an industrial setting, the production of Phenazine,1,2,3,4,4a,5,10,10a-octahydro-(7ci,9ci) follows a similar hydrogenation process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Phenazine,1,2,3,4,4a,5,10,10a-octahydro-(7ci,9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Further reduction can lead to the formation of more hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Scientific Research Applications
Phenazine,1,2,3,4,4a,5,10,10a-octahydro-(7ci,9ci) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenazine,1,2,3,4,4a,5,10,10a-octahydro-(7ci,9ci) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to disruption of cellular processes. Its antimicrobial properties are attributed to its ability to generate reactive oxygen species (ROS), which can damage bacterial cell walls and DNA .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound, known for its antimicrobial properties.
1,2,3,4-Tetrahydrophenazine: A partially hydrogenated derivative with similar properties.
5,10-Dioxide Phenazine: An oxidized derivative with unique chemical properties.
Uniqueness
Phenazine,1,2,3,4,4a,5,10,10a-octahydro-(7ci,9ci) is unique due to its fully hydrogenated structure, which imparts different chemical and physical properties compared to its partially hydrogenated or oxidized counterparts. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1,2,3,4,4a,5,10,10a-octahydrophenazine |
InChI |
InChI=1S/C12H16N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-2,5-6,11-14H,3-4,7-8H2 |
InChI Key |
GNBVLYVUKDSKIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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